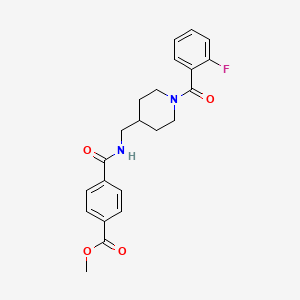
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide, also known as BPN14770, is a small molecule drug that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has been found to have a unique mechanism of action that makes it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has a unique mechanism of action that involves the modulation of cyclic AMP (cAMP) signaling pathways in the brain. This compound has been found to inhibit the activity of phosphodiesterase-4D (PDE4D), an enzyme that breaks down cAMP in the brain. By inhibiting PDE4D, N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide increases cAMP levels in the brain, which in turn leads to the activation of protein kinase A (PKA) and the upregulation of various neuroprotective genes.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has been found to have several biochemical and physiological effects in the brain. Studies have shown that this compound can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is essential for the growth and survival of neurons. N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has also been found to reduce the levels of inflammatory cytokines in the brain, which play a key role in the pathogenesis of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is its specificity for PDE4D, which makes it a promising candidate for the treatment of various neurological disorders. However, this compound has some limitations in lab experiments, including its low solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the development of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide as a therapeutic agent. One potential application is in the treatment of Fragile X syndrome, a genetic disorder that causes intellectual disability and autism spectrum disorders. N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has been found to improve cognitive function and reduce hyperactivity in mouse models of Fragile X syndrome, suggesting that it may be effective in treating this disorder.
Another potential application is in the treatment of depression and anxiety disorders. N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has been found to increase the levels of BDNF in the brain, which has been shown to have antidepressant and anxiolytic effects. Further studies are needed to determine the efficacy of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide in treating these disorders.
Conclusion
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide is a promising small molecule drug that has a unique mechanism of action and potential therapeutic applications in various neurological disorders. Further research is needed to fully understand the biochemical and physiological effects of this compound and to determine its efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide involves several steps, starting with the reaction of 4-bromobenzoyl chloride with 2-methylphenol to form 4-bromo-2-methylphenyl benzoate. This intermediate is then reacted with n-butyl lithium to form the corresponding lithium salt, which is subsequently treated with 1-bromo-4-chlorobutane to produce the final product, N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Fragile X syndrome, and autism spectrum disorders. Several preclinical studies have demonstrated the efficacy of N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide in improving cognitive function and reducing amyloid beta levels in mouse models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-13-5-2-3-6-16(13)21-12-4-7-17(20)19-15-10-8-14(18)9-11-15/h2-3,5-6,8-11H,4,7,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFFMSXLUCQPBIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCCC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(2-methylphenoxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3,5-dimethoxybenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2660805.png)
![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)
![4-(benzenesulfonyl)-N-[(4-fluorophenyl)methyl]-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2660809.png)
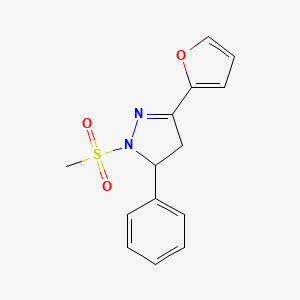
![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)
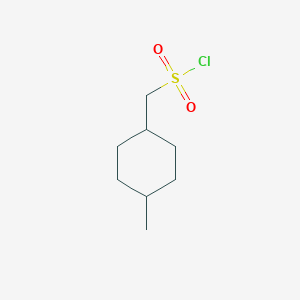
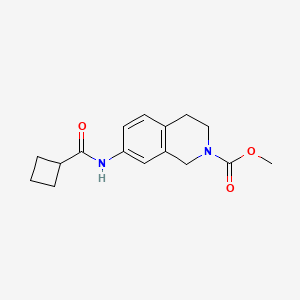
![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)
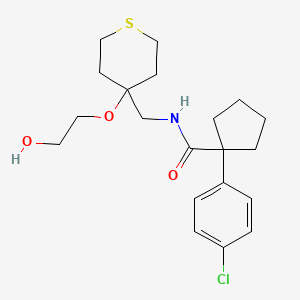
![2-[(3-Bromophenoxy)methyl]-5-(difluoromethyl)furan](/img/structure/B2660823.png)
